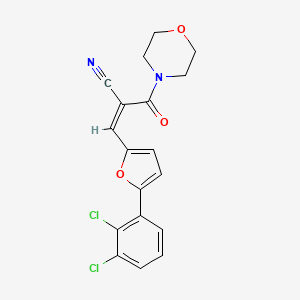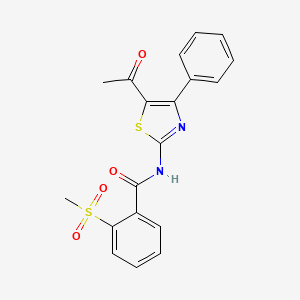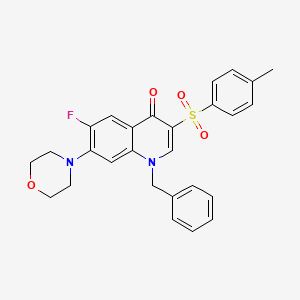
1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinoline derivative that is synthesized using a specific method, which will be discussed in The compound has been found to have a mechanism of action that is of interest to biochemists and physiologists, and has been used in a variety of laboratory experiments to study its effects.
科学的研究の応用
Fluorescent Probes and Sensors
One of the remarkable applications of derivatives similar to 1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one lies in their role as fluorescent probes and sensors. For instance, compounds based on the naphthalimide structure, which shares a similar heterocyclic core with our compound of interest, have been extensively studied for their fluorescent properties. Such molecules have been designed to act as "turn-on" fluorescent probes for metal ions, showcasing high sensitivity and selectivity, particularly for Cu^2+ ions. The mechanism behind this selectivity involves a significant enhancement of fluorescence upon metal ion binding, which has been successfully applied in bioimaging within HeLa cells, highlighting their potential in biological and chemical sensing applications (Wei et al., 2021).
Organic Light-Emitting Diodes (OLEDs)
Another significant application is in the development of materials for organic light-emitting diodes (OLEDs). Derivatives of naphthalimide, similar in structure to the quinolinone derivative , have been synthesized and shown to exhibit strong emission properties. These materials have been utilized as red-emissive fluorophores in OLEDs, demonstrating their potential in enhancing the performance and color purity of these devices. Such studies indicate the relevance of these compounds in advancing OLED technology, potentially leading to more efficient and versatile displays and lighting solutions (Luo et al., 2015).
Antimicrobial Agents
The structural motif of this compound is also explored in the synthesis of potential antimicrobial agents. Compounds containing the quinoline or naphthyridone core have demonstrated potent antibacterial activities against a broad spectrum of Gram-positive and Gram-negative bacteria. Such studies reveal the versatility of this chemical framework in contributing to the development of new antimicrobial strategies, which is crucial in the face of rising antibiotic resistance (Kuramoto et al., 2003).
特性
IUPAC Name |
1-benzyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O4S/c1-19-7-9-21(10-8-19)35(32,33)26-18-30(17-20-5-3-2-4-6-20)24-16-25(29-11-13-34-14-12-29)23(28)15-22(24)27(26)31/h2-10,15-16,18H,11-14,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBYHMNHNDWGIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2398542.png)
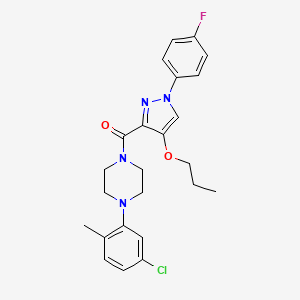

![(1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2398546.png)
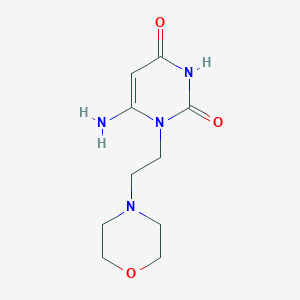
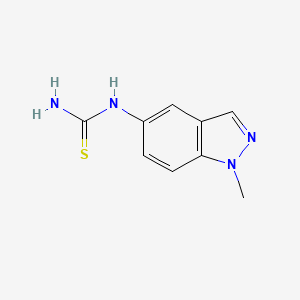
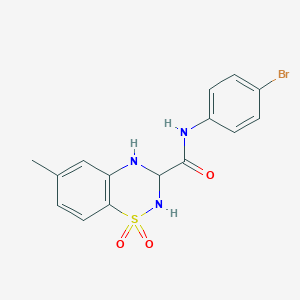
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398551.png)

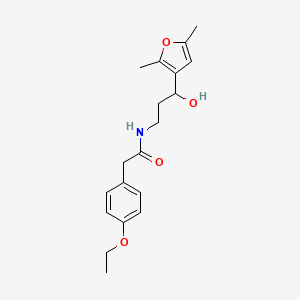
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2398561.png)
